3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)5-6-16(21)20-9-7-13(10-20)22-15-4-3-8-17-18-15/h3-4,8,13H,5-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGMHNYLRLLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyridazin-3-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The compound's structure features a complex arrangement of oxazole and pyridazine moieties, which are known to contribute to various biological activities. The synthesis typically involves multi-step reactions starting from accessible precursors, often utilizing techniques such as nucleophilic substitution and cyclization.
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxazole | A five-membered ring containing nitrogen |
| Pyridazine | A six-membered aromatic ring with two nitrogens |
| Propanone | A ketone functional group |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have shown that derivatives similar to this compound possess significant antibacterial properties. For instance, compounds with oxazole rings have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Anticancer Properties
Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the oxazole moiety is often linked to enhanced cytotoxicity against various cancer cell lines .
Case Studies
Several case studies provide insight into the biological activity of compounds related to This compound :
- Antibacterial Efficacy : A study evaluated a series of oxazole derivatives against clinical isolates of MRSA, revealing that certain modifications led to increased antibacterial activity .
- Cytotoxicity Against Cancer Cells : Research focusing on pyridazine-containing compounds highlighted their potential in targeting specific cancer pathways. In vitro assays showed that these compounds could significantly reduce cell viability in breast and lung cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with oxazole rings often inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The structural features allow for interaction with cellular receptors that trigger apoptotic pathways in cancer cells.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Preliminary studies have shown that the compound possesses antimicrobial properties. The oxazole and pyridine rings enhance interactions with microbial targets, potentially inhibiting bacterial cell wall synthesis.
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Anticancer Activity
The compound's structural features suggest it may induce apoptosis in cancer cells. Further studies are needed to elucidate its mechanism of action and effectiveness against specific cancer types.
Case Studies
Several studies have explored the applications of similar compounds with promising results:
- Antimicrobial Studies : Research has shown that derivatives of oxazole exhibit significant antimicrobial properties against various bacterial strains, suggesting a potential therapeutic role in treating infections.
- Anticancer Research : Compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancerous cells, highlighting their potential as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other heterocyclic derivatives, particularly those containing isoxazole, pyridazine, or pyrrolidine moieties. Below is a comparative analysis based on molecular features and available
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound integrates three distinct heterocycles (isoxazole, pyrrolidine, pyridazine), whereas compounds like 4i and 4j () prioritize coumarin-pyrimidine hybrids. This difference may influence solubility and bioavailability, as coumarin derivatives often exhibit higher hydrophobicity .
Functional Group Diversity: The ketone linker in the target compound contrasts with the tetrazole and thioxo groups in 4i/4j.
Research Findings and Methodological Insights
While direct pharmacological data for the target compound are unavailable, its structural characterization likely employed crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation), as these are industry standards for small-molecule analysis . Comparative studies of similar heterocycles (e.g., coumarin derivatives in ) suggest that:
- Isoxazole vs. Coumarin : Isoxazole rings are more electron-deficient than coumarin systems, which may alter reactivity in nucleophilic substitution reactions.
- Pyridazine vs.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what methodological steps are critical for success?
The synthesis of heterocyclic compounds like this typically involves multi-step reactions. Key steps include:
- Coupling reactions : Combining pyrrolidine derivatives with pyridazine- or oxazole-containing precursors under controlled conditions (e.g., reflux in ethanol or dichloromethane) .
- Purification : Column chromatography with solvent mixtures like ethyl acetate/hexane (1:4) is essential to isolate the target compound .
- Catalyst use : Triethylamine or diazomethane may be employed to facilitate intermediate formation .
Methodological Tip : Optimize reaction time (e.g., 25–48 hours for cyclization) and temperature (−20°C to reflux) to prevent side products .
Q. What analytical methods are used to confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., dichloromethane) .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water and consult a physician .
Advanced Research Questions
Q. How can reaction conditions (solvent, catalyst) be optimized to improve synthesis yield?
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while xylene facilitates high-temperature cyclization .
-
Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to reduce side reactions .
-
Yield Table :
Condition Yield (%) Purity (%) Ethanol, reflux 65 92 Xylene, 120°C 78 95
Reference : and highlight solvent/catalyst impacts on yield .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .
- Case Study : A 2023 study resolved conflicting pyridazine-oxazole coupling signals via HSQC, identifying a rotameric impurity .
Q. What experimental designs are suitable for studying its bioactivity and mechanisms?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with IC₅₀ calculations .
- Antioxidant Activity : DPPH radical scavenging with gallic acid as a positive control .
- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using AutoDock Vina .
Q. Design Table :
| Assay Type | Target | Key Metrics |
|---|---|---|
| DPPH Scavenging | Free radicals | EC₅₀, % inhibition at 100 µM |
| Kinase Inhibition | EGFR/p38 MAPK | IC₅₀, selectivity ratio |
Reference : and provide frameworks for antioxidant and interaction studies .
Q. How can environmental fate studies be structured to assess ecological risks?
- Degradation Pathways : Use HPLC-MS to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation .
- Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation .
- Toxicity Testing : Conduct Daphnia magna or algae growth inhibition assays at varying concentrations .
Q. Experimental Workflow :
Lab Scale : Simulate environmental conditions (pH, UV light).
Field Sampling : Monitor soil/water systems near production sites.
Data Modeling : Use QSAR models to extrapolate ecotoxicological risks .
Reference : outlines methodologies for environmental impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
